methyl 4-[2-(1-methanesulfonylpyrrolidine-2-amido)-1,3-thiazol-4-yl]benzoate
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Overview
Description
methyl 4-[2-(1-methanesulfonylpyrrolidine-2-amido)-1,3-thiazol-4-yl]benzoate is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(1-methanesulfonylpyrrolidine-2-amido)-1,3-thiazol-4-yl]benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrrolidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzoate ester group via esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[2-(1-methanesulfonylpyrrolidine-2-amido)-1,3-thiazol-4-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the ester group can yield the corresponding alcohol.
Scientific Research Applications
methyl 4-[2-(1-methanesulfonylpyrrolidine-2-amido)-1,3-thiazol-4-yl]benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-[2-(1-methanesulfonylpyrrolidine-2-amido)-1,3-thiazol-4-yl]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the benzoate ester group can improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat skin infections.
Uniqueness
methyl 4-[2-(1-methanesulfonylpyrrolidine-2-amido)-1,3-thiazol-4-yl]benzoate is unique due to its specific combination of functional groups, which can confer distinct biological activities and properties. The presence of the methylsulfonyl group can enhance its solubility and stability, while the pyrrolidine ring can improve its binding affinity to biological targets.
Properties
IUPAC Name |
methyl 4-[2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-25-16(22)12-7-5-11(6-8-12)13-10-26-17(18-13)19-15(21)14-4-3-9-20(14)27(2,23)24/h5-8,10,14H,3-4,9H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAIIMZBVKOXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCN3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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